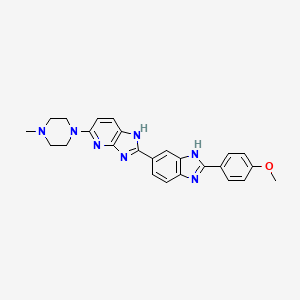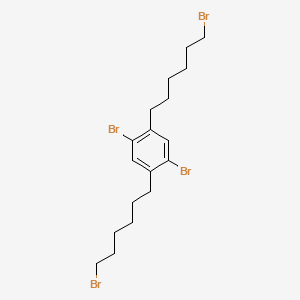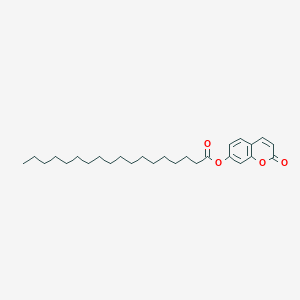
2-Oxo-2H-1-benzopyran-7-yl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl octadecanoate typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl octadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It has been shown to inhibit the production of nitric oxide, which can lead to neurodegenerative diseases.
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-7-yl octadecanoate can be compared with other benzopyran derivatives:
B-(2-Oxo-2H-1-benzopyran-7-yl)boronic Acid: This compound is used in biochemistry and organic chemistry for its ability to activate microglia cells and inhibit nitric oxide production.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside: Known for its biological activities, including antioxidant and anti-inflammatory properties.
Properties
CAS No. |
131549-72-9 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) octadecanoate |
InChI |
InChI=1S/C27H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h18-22H,2-17H2,1H3 |
InChI Key |
UNZAZEVQEYZTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


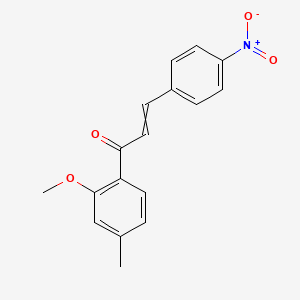
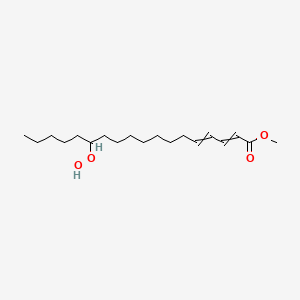
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
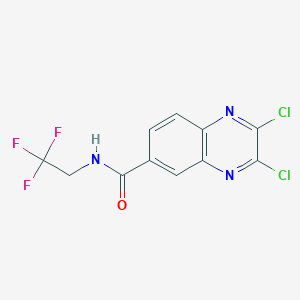
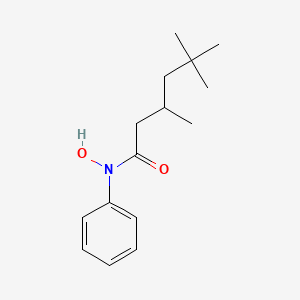
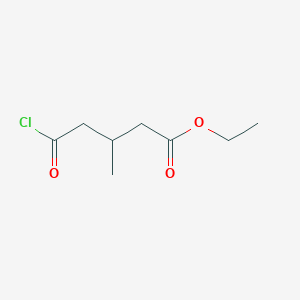
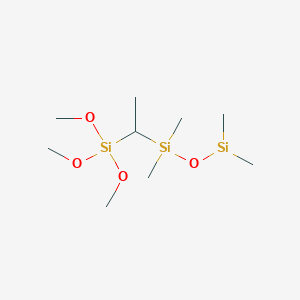

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
